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Abstract: This document provides a comprehensive overview of the structural elucidation of the

novel kinase inhibitor, the "Chema molecule." Through a combination of advanced

spectroscopic and crystallographic techniques, the precise chemical structure, including its

absolute stereochemistry, has been determined. This guide details the experimental

methodologies employed, presents a thorough analysis of the resulting data, and proposes a

mechanism of action through its interaction with the PI3K/Akt signaling pathway. The

information contained herein is intended to serve as a foundational resource for researchers

engaged in the further development and characterization of this promising therapeutic

candidate.

Introduction
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern

drug development. The "Chema molecule" has been identified as a potent and selective

inhibitor of a key kinase involved in oncogenic signaling. A prerequisite for advancing this

molecule through the drug development pipeline is the unambiguous determination of its

chemical structure. This technical guide outlines the multi-faceted approach undertaken to

achieve a complete structural elucidation.

The process involved a synergistic application of Nuclear Magnetic Resonance (NMR)

spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction.[1][2][3] These

techniques, used in concert, provide a detailed picture of the molecule's atomic connectivity,
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molecular weight, and three-dimensional arrangement of atoms.[3] Understanding the precise

structure is critical for establishing structure-activity relationships (SAR), optimizing lead

compounds, and ensuring intellectual property protection.

Spectroscopic and Analytical Data
A variety of analytical techniques were employed to characterize the Chema molecule. The

data from these experiments are summarized below, providing the foundational evidence for

the proposed structure.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) was utilized to determine the accurate mass and

elemental composition of the Chema molecule.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Value

Ionization Mode Electrospray Ionization (ESI+)

Observed m/z 415.1823 [M+H]⁺

Calculated Mass 414.1750

Elemental Composition C₂₂H₂₃N₄O₃

Mass Accuracy (ppm) 1.2

NMR Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments

were conducted to establish the connectivity of atoms within the molecule.[4]

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.85 d, J=8.5 Hz 2H Ar-H

7.42 d, J=8.5 Hz 2H Ar-H

7.21 t, J=7.5 Hz 1H Ar-H

7.05 d, J=7.5 Hz 2H Ar-H

4.88 q, J=6.8 Hz 1H CH

4.12 t, J=6.2 Hz 2H CH₂

3.45 s 3H OCH₃

2.98 t, J=6.2 Hz 2H CH₂

1.55 d, J=6.8 Hz 3H CH₃

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

168.2 C=O

155.4 Ar-C

148.7 Ar-C

135.1 Ar-C

129.8 Ar-CH

128.5 Ar-CH

121.3 Ar-CH

114.6 Ar-CH

55.8 OCH₃

52.3 CH

45.1 CH₂

38.7 CH₂

18.9 CH₃

X-ray Crystallography
Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure and

absolute stereochemistry of the Chema molecule.[5][6]

Table 4: Crystallographic Data
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Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 8.452(2)

b (Å) 12.189(3)

c (Å) 20.541(5)

α (°) 90

β (°) 90

γ (°) 90

Flack Parameter 0.02(4)

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and facilitate further investigation.

High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer was used.

Sample Preparation: The Chema molecule was dissolved in methanol at a concentration of 1

mg/mL.

Analysis: The sample was introduced into the mass spectrometer via electrospray ionization

(ESI) in positive ion mode. Data was acquired over a mass range of 100-1000 m/z. Leucine

enkephalin was used as an internal standard for mass calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe was utilized.
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Sample Preparation: Approximately 10 mg of the Chema molecule was dissolved in 0.6 mL

of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal

standard.[7]

Data Acquisition: Standard pulse programs were used to acquire ¹H, ¹³C, COSY, HSQC, and

HMBC spectra at 298 K.

Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals of the Chema molecule suitable for X-ray diffraction were

grown by slow evaporation of a solution in ethyl acetate/hexane.

Data Collection: A single crystal was mounted on a goniometer and data was collected at

100 K using Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement: The structure was solved by direct methods and refined

by full-matrix least-squares on F². The absolute configuration was determined using the

Flack parameter.[8]

Signaling Pathway Analysis
To elucidate the mechanism of action of the Chema molecule, its effect on intracellular

signaling pathways was investigated. The molecule was found to be a potent inhibitor of the

PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.[9]
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Caption: PI3K/Akt signaling pathway inhibited by the Chema molecule.
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Experimental Workflow
The logical flow of the structural elucidation process is outlined in the diagram below. This

systematic approach ensures a comprehensive and unambiguous determination of the

molecular structure.
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Caption: Workflow for the structural elucidation of the Chema molecule.

Conclusion
The structural elucidation of the Chema molecule has been successfully accomplished through

the integrated application of mass spectrometry, NMR spectroscopy, and X-ray crystallography.

The data presented in this guide provide a definitive characterization of its molecular formula,

atomic connectivity, and absolute stereochemistry. Furthermore, initial mechanistic studies

have identified the Chema molecule as a potent inhibitor of the PI3K/Akt signaling pathway.

This comprehensive structural and preliminary functional characterization provides a solid

foundation for its continued development as a potential therapeutic agent. The detailed
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experimental protocols and data summaries included herein are intended to support and

accelerate future research efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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